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5-(1H-Tetrazol-1-yl)pentanoic acid

Catalog No.
S8855597
CAS No.
92615-01-5
M.F
C6H10N4O2
M. Wt
170.17 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1H-Tetrazol-1-yl)pentanoic acid

CAS Number

92615-01-5

Product Name

5-(1H-Tetrazol-1-yl)pentanoic acid

IUPAC Name

5-(tetrazol-1-yl)pentanoic acid

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C6H10N4O2/c11-6(12)3-1-2-4-10-5-7-8-9-10/h5H,1-4H2,(H,11,12)

InChI Key

UWAXMGIFAWPUII-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CCCCC(=O)O

5-(1H-Tetrazol-1-yl)pentanoic acid is a heterocyclic compound that features a five-membered ring containing four nitrogen atoms and one carbon atom, characteristic of tetrazole derivatives. This compound is recognized for its potential applications in pharmaceuticals and biochemistry due to its unique structural properties. The molecular formula for 5-(1H-tetrazol-1-yl)pentanoic acid is C6H10N4OC_6H_{10}N_4O, with a molecular weight of approximately 170.17 g/mol .

Typical of carboxylic acids and tetrazole derivatives. These reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when treated with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield simpler compounds.
  • Cyclization: The tetrazole ring can undergo cyclization reactions to form more complex structures.

The reactivity of the tetrazole ring allows for the formation of diverse derivatives, enhancing its utility in synthetic chemistry .

Compounds containing the tetrazole moiety, including 5-(1H-Tetrazol-1-yl)pentanoic acid, have been studied for their biological activities. These compounds exhibit various pharmacological properties, such as:

  • Antimicrobial Activity: Potential effectiveness against bacteria and fungi.
  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition: They can act as inhibitors for specific enzymes, making them candidates for drug development targeting metabolic pathways .

The biological mechanisms are often linked to the ability of the tetrazole ring to mimic functional groups found in natural substrates, facilitating interactions with biological targets.

The synthesis of 5-(1H-Tetrazol-1-yl)pentanoic acid typically involves several steps:

  • Formation of the Tetrazole Ring: This can be achieved through the reaction of an azide with a nitrile or carboxylic acid under acidic conditions.
  • Introduction of the Pentanoic Acid Moiety: This step may involve coupling reactions where the carboxylic acid group is introduced to the tetrazole derivative.

Common reagents include strong acids (e.g., hydrochloric acid) and catalysts that facilitate cyclization and condensation reactions. Advanced methods may employ greener synthesis techniques, such as solvent-free reactions or microwave-assisted synthesis to enhance yields and reduce environmental impact .

5-(1H-Tetrazol-1-yl)pentanoic acid has several applications across various fields:

  • Pharmaceuticals: Used as a building block in drug design, particularly for developing enzyme inhibitors and receptor modulators.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity against pests and pathogens.
  • Materials Science: Utilized in synthesizing polymers and other materials that require thermal stability and resistance to degradation .

Research on 5-(1H-Tetrazol-1-yl)pentanoic acid includes studies on its interactions with biological molecules. These studies focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.

Such studies are crucial for assessing its potential as a therapeutic agent and understanding its pharmacokinetics and dynamics .

Several compounds share structural similarities with 5-(1H-Tetrazol-1-yl)pentanoic acid, particularly within the class of tetrazole derivatives. Here are some notable examples:

Compound NameMolecular FormulaMolecular Weight
(R)-2-Amino-5-(1H-tetrazol-1-yl)pentanoic acidC6H11N5O2C_6H_{11}N_5O_2185.18 g/mol
2-Amino-5-(tetrazol-1-yl)pentanoic acidC6H11N5O2C_6H_{11}N_5O_2185.18 g/mol
2-Oxo-2-{[}[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino]ethyl pentanoateC21H23N5O3C_{21}H_{23}N_{5}O_{3}393.44 g/mol

Uniqueness

While many tetrazole-containing compounds exhibit similar biological activities, 5-(1H-Tetrazol-1-yl)pentanoic acid's unique pentanoic acid structure distinguishes it from others, potentially influencing its solubility, bioavailability, and interaction profiles. Its specific functional groups allow it to engage in diverse

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

170.08037557 g/mol

Monoisotopic Mass

170.08037557 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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